2-Methoxy-5-(trifluoromethyl)benzyl bromide
Overview
Description
2-Methoxy-5-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 g/mol . It is a derivative of benzyl bromide, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Methoxy-5-(trifluoromethyl)toluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The use of automated systems helps in maintaining consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Methoxy-5-(trifluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or sodium azide (NaN3) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
Chemistry:
2-Methoxy-5-(trifluoromethyl)benzyl bromide is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology:
In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of bioactive molecules that can be used as probes or inhibitors in biochemical assays .
Medicine:
The compound is used in medicinal chemistry for the development of new drugs. It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases .
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used in the manufacture of electronic chemicals and performance materials .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles. This reactivity is utilized in various chemical reactions to form new bonds and create complex molecules. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
- 2-Methoxybenzyl bromide
- 2-Methoxy-4-(trifluoromethyl)benzyl bromide
- 2-Methoxy-3-(trifluoromethyl)benzyl bromide
- 2-Methoxy-6-(trifluoromethyl)benzyl bromide
Comparison:
2-Methoxy-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. Compared to other similar compounds, the presence of the trifluoromethyl group at the fifth position provides distinct electronic and steric effects, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOXCPOSPRGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590700 | |
Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685126-88-9 | |
Record name | 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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